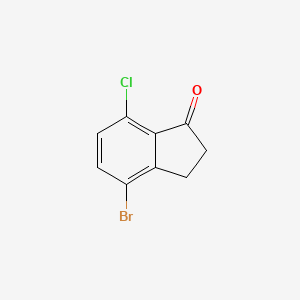![molecular formula C13H7Cl3F3N3 B2728274 3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338795-29-2](/img/structure/B2728274.png)
3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” is a chemical compound with the linear formula C13H7Cl3F3N3 . It is listed in the Sigma-Aldrich catalog .
Molecular Structure Analysis
The compound contains several functional groups, including a pyridine ring, a hydrazine group, and a trifluoromethyl group. The presence of these groups can significantly influence the compound’s chemical properties and reactivity. The (E) notation in the name indicates the geometric configuration of the double bond in the molecule, following the Cahn-Ingold-Prelog (CIP) rules .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
A study by Flefel et al. (2018) involved the preparation of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activities. These compounds were evaluated through in silico molecular docking screenings, demonstrating moderate to good binding energies with the target protein, GlcN-6-P synthase (Flefel et al., 2018).
Antiviral and Anticancer Potentials
Topal et al. (2021) characterized a pyridine-hydrazone compound, highlighting its synthesis and structural analysis. This compound exhibited strong binding affinity to COVID-19 main protease, suggesting a potential avenue for therapeutic application (Topal et al., 2021).
Pesticide Synthesis
Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, emphasizing its importance in the synthesis of pesticides. This review assesses various synthesis processes, evaluating their effectiveness in producing this crucial intermediate (Lu Xin-xin, 2006).
Synthesis for Antimicrobial Agents
Research by Al-Salahi et al. (2010) focused on the synthesis of chiral macrocyclic or linear pyridine carboxamides, which were tested for their antimicrobial properties. The study presents detailed synthesis methods and the biological activity of the synthesized compounds (Al-Salahi et al., 2010).
Structural Analysis and Chemical Properties
Yamamoto and Tamiaki (2015) synthesized chlorophyll derivatives appending a pyridyl group, exploring their optical properties and protonation. This research offers insights into the structural and photophysical characteristics of these derivatives (Yamamoto & Tamiaki, 2015).
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3N3/c14-9-2-1-7(10(15)4-9)5-21-22-12-11(16)3-8(6-20-12)13(17,18)19/h1-6H,(H,20,22)/b21-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNLITJZKSGMGA-IGCPIRJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichlorobenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethylisoxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2728191.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2728193.png)
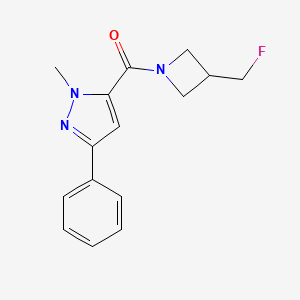

![N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2728199.png)
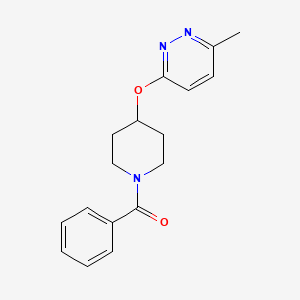

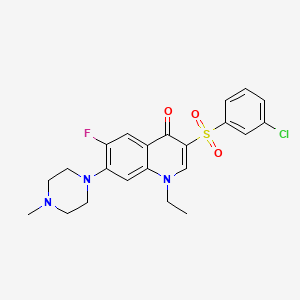

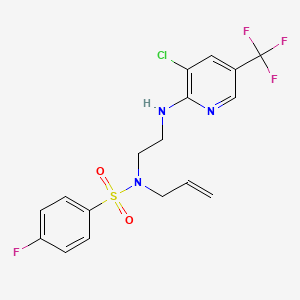
![N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2728210.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2728212.png)
![(Z)-2-chloro-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2728213.png)
